![molecular formula C14H10ClFN4O3 B2711037 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one CAS No. 1796917-11-7](/img/structure/B2711037.png)
3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound has been synthesized through a number of methods and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one in lab experiments is its ability to exhibit multiple pharmacological effects. This makes it a versatile compound that can be used for a variety of research applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions that can be explored with regards to 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one. One potential direction is to further investigate its potential use as a drug delivery system. Another direction is to explore its potential use in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies can be conducted to better understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one can be achieved through a number of methods. One of the most commonly used methods involves the reaction of 4-fluoroacetophenone with 3-chloro-5-nitropyridin-2-amine in the presence of sodium hydride and N,N-dimethylformamide. The resulting product is then treated with 2-chloroacetyl chloride to yield 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one.
Applications De Recherche Scientifique
3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one has been extensively studied for its potential application in the field of medicinal chemistry. This compound has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
3-[(3-chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O3/c15-11-5-10(20(22)23)6-17-13(11)18-12-7-19(14(12)21)9-3-1-8(16)2-4-9/h1-6,12H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOYLWHQANYPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC3=C(C=C(C=N3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

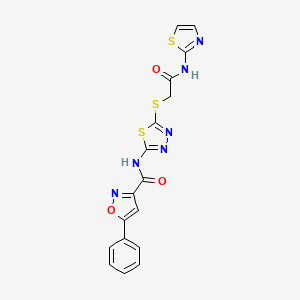
![Methyl [4-(3-Oxobutyl)phenoxy]acetate](/img/structure/B2710958.png)
![Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2710960.png)
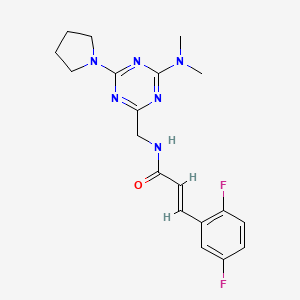
![2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2710962.png)
![(E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2710963.png)
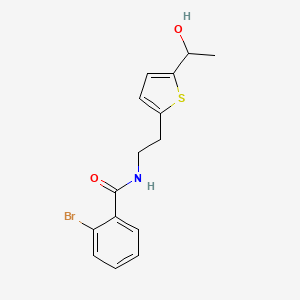
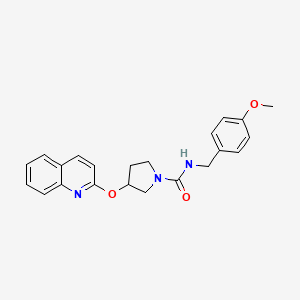
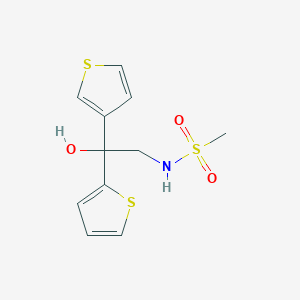

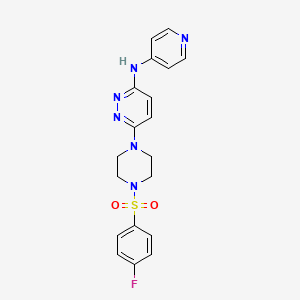

![N-Ethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2710975.png)
![{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol](/img/structure/B2710976.png)